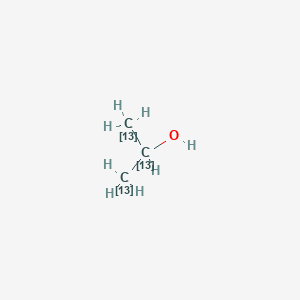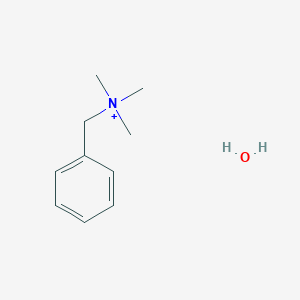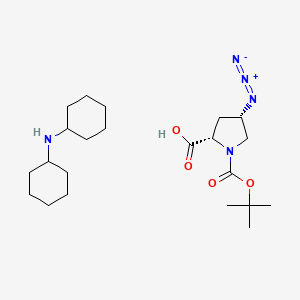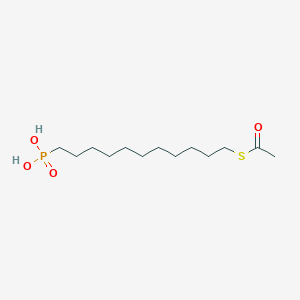
(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a hydroxy group and a benzoate ester linked to a tetrahydronaphthalene core. This compound is known for its optical purity and is often used in stereoselective synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The hydroxylation of 1,2,3,4-tetrahydronaphthalene is achieved using a suitable oxidizing agent such as osmium tetroxide or potassium permanganate to introduce the hydroxy group at the desired position.
Esterification: The hydroxy group is then esterified with benzoic acid or its derivatives in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high optical purity and consistency.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate (PCC).
Reduction: The benzoate ester can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, such as alkyl halides, to form ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 1-keto-1,2,3,4-tetrahydronaphthalen-2-yl benzoate.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-2-yl benzoate alcohol.
Substitution: Formation of 1-alkoxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate.
Applications De Recherche Scientifique
(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is utilized in various scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a chiral auxiliary in stereoselective reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and benzoate ester play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
- (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate
- (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate
- (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl propionate
Comparison:
- Structural Differences: The primary difference lies in the ester group attached to the hydroxy-tetrahydronaphthalene core. While the benzoate ester provides specific steric and electronic properties, other esters like acetate or propionate may alter the compound’s reactivity and binding affinity.
- Reactivity: The benzoate ester is generally more stable and less reactive compared to acetate or propionate esters, making it suitable for specific applications where stability is crucial.
- Applications: The unique properties of the benzoate ester make (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate particularly valuable in stereoselective synthesis and as a chiral auxiliary.
Propriétés
Numéro CAS |
904316-37-6 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
[(1S,2S)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl] benzoate |
InChI |
InChI=1S/C17H16O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-9,15-16,18H,10-11H2/t15-,16-/m0/s1 |
Clé InChI |
DTWAJUHXCCVMBI-HOTGVXAUSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)O |
SMILES canonique |
C1CC2=CC=CC=C2C(C1OC(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)







![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

